molecular formula C22H28O7 B611415 Tofogliflozine hydrate CAS No. 1201913-82-7

Tofogliflozine hydrate

Numéro de catalogue B611415
Numéro CAS: 1201913-82-7
Poids moléculaire: 404.5 g/mol
Clé InChI: ZXOCGDDVNPDRIW-NHFZGCSJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Tofogliflozin (hydrate) is an experimental drug developed for the treatment of type 2 diabetes mellitus. It is a sodium-glucose cotransporter 2 (SGLT2) inhibitor, which helps reduce blood glucose levels by inhibiting glucose reabsorption in the kidneys. This compound has been developed by Chugai Pharmaceutical in collaboration with Kowa and Sanofi .

Applications De Recherche Scientifique

Tofogliflozin (hydrate) has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry :

    Chemistry: It is used as a model compound for studying the synthesis and reactivity of spiroketal structures.

    Biology: Tofogliflozin is used in biological studies to investigate its effects on glucose metabolism and renal function.

    Medicine: The primary application of tofogliflozin is in the treatment of type 2 diabetes mellitus. It helps lower blood glucose levels by inhibiting SGLT2 in the kidneys, leading to increased urinary glucose excretion.

    Industry: Tofogliflozin is used in the pharmaceutical industry for the development of antidiabetic drugs.

Mécanisme D'action

Tofogliflozin (hydrate) exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys . SGLT2 is responsible for reabsorbing glucose from the renal tubules back into the bloodstream. By inhibiting SGLT2, tofogliflozin reduces glucose reabsorption, leading to increased urinary glucose excretion and lower blood glucose levels. This mechanism of action is independent of insulin, making it a valuable treatment option for patients with type 2 diabetes mellitus.

Safety and Hazards

Tofogliflozin hydrate may be harmful if swallowed. It may cause eye, skin, or respiratory system irritation . It is also very toxic to aquatic life with long-lasting effects .

Analyse Biochimique

Biochemical Properties

Tofogliflozin hydrate interacts with the SGLT2 protein, a high-capacity, low-affinity glucose transporter located mainly in the proximal tubules of the kidneys . It inhibits SGLT2 in a concentration-dependent manner , reducing renal glucose reabsorption under hyperglycemic conditions .

Cellular Effects

Tofogliflozin hydrate impacts various types of cells and cellular processes. It influences cell function by reducing hyperglycemia and urinary glucose excretion in patients with Type 2 Diabetes Mellitus . It also suppresses atherosclerosis progression and major clinical parameters in patients with type 2 diabetes .

Molecular Mechanism

Tofogliflozin hydrate exerts its effects at the molecular level by competitively inhibiting SGLT2 in cells overexpressing SGLT2 . This inhibition leads to an increase in urinary glucose excretion and a decrease in blood glucose levels .

Temporal Effects in Laboratory Settings

Long-term effects of Tofogliflozin hydrate have been observed in laboratory settings. It has been shown to suppress atherosclerosis progression and improve various cardiovascular risk factors over a period of 104 weeks .

Dosage Effects in Animal Models

In animal models, Tofogliflozin hydrate has shown to attenuate body weight gain and fat accumulation . The effects of varying dosages and any potential toxic or adverse effects at high doses are not clearly mentioned in the available literature.

Metabolic Pathways

Tofogliflozin hydrate is involved in the glucose metabolic pathway. It interacts with the SGLT2 protein to influence the reabsorption of glucose in the kidneys .

Transport and Distribution

Given its mechanism of action, it is likely to be transported to the kidneys where it interacts with the SGLT2 protein .

Subcellular Localization

Considering its mechanism of action, it is likely to be localized in the proximal tubules of the kidneys where the SGLT2 protein is predominantly located .

Méthodes De Préparation

Tofogliflozin (hydrate) can be synthesized through a series of chemical reactions involving specific reagents and conditions. The synthetic route typically involves the formation of a spiroketal structure, which is a key feature of the compound. The preparation process includes the following steps :

Analyse Des Réactions Chimiques

Tofogliflozin (hydrate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reagents and conditions used in these reactions include :

    Oxidation: Tofogliflozin can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Substitution reactions involve the replacement of specific functional groups with other groups using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparaison Avec Des Composés Similaires

Tofogliflozin (hydrate) belongs to the class of SGLT2 inhibitors, which includes other compounds such as dapagliflozin, canagliflozin, and empagliflozin . Compared to these similar compounds, tofogliflozin has the following unique features:

    Selectivity: Tofogliflozin exhibits high selectivity for SGLT2 over SGLT1, reducing the risk of gastrointestinal side effects.

    Efficacy: Clinical studies have shown that tofogliflozin effectively lowers blood glucose levels and improves various cardiovascular risk factors.

    Safety profile: Tofogliflozin has demonstrated a good safety profile with minimal adverse effects in clinical trials.

Similar compounds include:

  • Dapagliflozin
  • Canagliflozin
  • Empagliflozin

These compounds share a similar mechanism of action but may differ in their selectivity, efficacy, and safety profiles.

Propriétés

IUPAC Name

(3S,3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O6.H2O/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22;/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3;1H2/t18-,19-,20+,21-,22+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXOCGDDVNPDRIW-NHFZGCSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)CC2=CC3=C(CO[C@@]34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152722
Record name Tofogliflozin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1201913-82-7
Record name Spiro[isobenzofuran-1(3H),2′-[2H]pyran]-3′,4′,5′-triol, 6-[(4-ethylphenyl)methyl]-3′,4′,5′,6′-tetrahydro-6′-(hydroxymethyl)-, hydrate (1:1), (1S,3′R,4′S,5′S,6′R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1201913-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tofogliflozin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1201913827
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tofogliflozin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOFOGLIFLOZIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8DD8KX4O4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tofogliflozin hydrate
Reactant of Route 2
Tofogliflozin hydrate
Reactant of Route 3
Reactant of Route 3
Tofogliflozin hydrate
Reactant of Route 4
Reactant of Route 4
Tofogliflozin hydrate
Reactant of Route 5
Tofogliflozin hydrate
Reactant of Route 6
Tofogliflozin hydrate

Q & A

Q1: What is significant about the new synthesis process for Tofogliflozin Hydrate described in the research?

A1: The research emphasizes a scalable synthesis process for Tofogliflozin Hydrate that offers several key improvements over previous methods. These improvements include: []

    Q2: What is the significance of avoiding column chromatography in the synthesis of Tofogliflozin Hydrate?

    A2: Column chromatography, while effective for purification, can be time-consuming and expensive, particularly when scaling up a synthesis for industrial production. The new process described in the research eliminates the need for column chromatography [], making the production of Tofogliflozin Hydrate more efficient and cost-effective for large-scale manufacturing.

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.